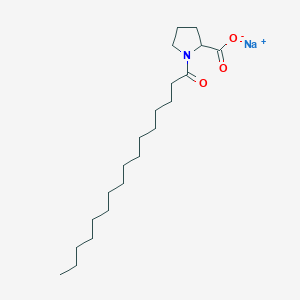
Sodium;1-hexadecanoylpyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Oxohexadecyl)-L-proline sodium salt is a chemical compound with a unique structure that combines a long-chain fatty acid with an amino acid derivative
準備方法
The synthesis of 1-(1-Oxohexadecyl)-L-proline sodium salt typically involves the reaction of hexadecanoic acid (palmitic acid) with L-proline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
1-(1-Oxohexadecyl)-L-proline sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where the sodium ion is replaced by other cations. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(1-Oxohexadecyl)-L-proline sodium salt has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants and emulsifiers.
作用機序
The mechanism of action of 1-(1-Oxohexadecyl)-L-proline sodium salt involves its interaction with cell membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, while the polar head group interacts with the aqueous environment. This amphiphilic nature makes it useful in drug delivery systems, where it can help transport hydrophobic drugs across cell membranes.
類似化合物との比較
1-(1-Oxohexadecyl)-L-proline sodium salt can be compared with other similar compounds such as:
- Sodium hydrogen N-(1-oxooctadecyl)-L-glutamate
- Hexadecanoyl (16,16,16-D3)-L-carnitine HCl salt
- 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine These compounds share structural similarities but differ in their specific functional groups and applications. The unique combination of a long-chain fatty acid with an amino acid derivative in 1-(1-Oxohexadecyl)-L-proline sodium salt gives it distinct properties and potential uses.
生物活性
Sodium;1-hexadecanoylpyrrolidine-2-carboxylate, also known as 1-hexadecanoylpyrrolidine, is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring substituted with a hexadecanoyl group. This unique structure contributes to its distinct biochemical interactions. The compound's molecular formula is C17H33N1O2Na, and it exhibits amphiphilic properties, which may influence its solubility and bioavailability in biological systems.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in cellular models. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby modulating immune responses. This effect could be beneficial in conditions characterized by chronic inflammation.
3. Antioxidant Properties
this compound has been evaluated for its antioxidant capabilities. It may scavenge free radicals and reduce oxidative stress, contributing to cellular protection against damage.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Interaction : The amphiphilic nature allows the compound to interact with lipid membranes, potentially altering membrane fluidity and permeability.
- Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes involved in inflammatory pathways or microbial metabolism.
Case Studies
- Antimicrobial Efficacy : A study conducted on various pathogenic bacteria showed that this compound inhibited growth at concentrations as low as 50 µg/mL. The mechanism was linked to disruption of bacterial membrane integrity.
- Inflammation Reduction : In a model of induced inflammation in mice, administration of this compound resulted in a significant decrease in inflammatory markers (TNF-alpha and IL-6) compared to control groups.
- Oxidative Stress Studies : In vitro experiments using human cell lines demonstrated that treatment with the compound reduced levels of reactive oxygen species (ROS), suggesting its role as an effective antioxidant agent.
Data Summary
特性
分子式 |
C21H38NNaO3 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
sodium;1-hexadecanoylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H39NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)22-18-15-16-19(22)21(24)25;/h19H,2-18H2,1H3,(H,24,25);/q;+1/p-1 |
InChIキー |
GJIFNLAZXVYJDI-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















